molecular formula C10H13BrN2O3 B13216271 Ethyl 2-amino-3-(6-bromopyridin-3-yl)-3-hydroxypropanoate

Ethyl 2-amino-3-(6-bromopyridin-3-yl)-3-hydroxypropanoate

Cat. No.: B13216271
M. Wt: 289.13 g/mol
InChI Key: FOOVRTCDHFJZRB-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-(6-bromopyridin-3-yl)-3-hydroxypropanoate is an organic compound that belongs to the class of amino acids and derivatives. It features a bromopyridine moiety, which is a significant structural component in medicinal chemistry due to its potential biological activities. This compound is of interest in various fields, including synthetic chemistry, pharmaceuticals, and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-3-(6-bromopyridin-3-yl)-3-hydroxypropanoate typically involves multi-step organic reactions. One common method includes the following steps:

    Bromination: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 6-position, forming 6-bromopyridine.

    Amination: The brominated pyridine is then subjected to an amination reaction to introduce the amino group at the 3-position.

    Hydroxylation: The intermediate product is further hydroxylated to introduce the hydroxyl group at the 3-position of the propanoate chain.

    Esterification: Finally, the compound is esterified with ethanol to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-(6-bromopyridin-3-yl)-3-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium alkoxides or Grignard reagents.

Major Products

    Oxidation: Formation of ethyl 2-amino-3-(6-bromopyridin-3-yl)-3-oxopropanoate.

    Reduction: Formation of ethyl 2-amino-3-(pyridin-3-yl)-3-hydroxypropanoate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-amino-3-(6-bromopyridin-3-yl)-3-hydroxypropanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-3-(6-bromopyridin-3-yl)-3-hydroxypropanoate involves its interaction with specific molecular targets. The bromopyridine moiety can bind to enzymes or receptors, modulating their activity. The amino and hydroxyl groups may participate in hydrogen bonding and other interactions, influencing the compound’s overall biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-amino-3-(pyridin-3-yl)-3-hydroxypropanoate: Lacks the bromine atom, which may result in different biological activities.

    Ethyl 2-amino-3-(6-chloropyridin-3-yl)-3-hydroxypropanoate: Contains a chlorine atom instead of bromine, potentially altering its reactivity and interactions.

    Ethyl 2-amino-3-(6-fluoropyridin-3-yl)-3-hydroxypropanoate: Features a fluorine atom, which can significantly impact its chemical and biological properties.

Uniqueness

Ethyl 2-amino-3-(6-bromopyridin-3-yl)-3-hydroxypropanoate is unique due to the presence of the bromine atom, which can enhance its reactivity and potential biological activities. The combination of amino, hydroxyl, and bromopyridine groups makes it a versatile compound for various applications in research and industry.

Biological Activity

Ethyl 2-amino-3-(6-bromopyridin-3-yl)-3-hydroxypropanoate is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity, focusing on its mechanisms, therapeutic applications, and structure-activity relationships.

This compound has the following chemical properties:

PropertyValue
Molecular Formula C10H13BrN2O3
Molecular Weight 289.13 g/mol
IUPAC Name This compound
Canonical SMILES CCOC(=O)C(C(C1=CC(=CN=C1)Br)O)N

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. The brominated pyridine ring is believed to play a crucial role in enzyme inhibition and receptor modulation. The amino and hydroxy groups facilitate hydrogen bonding and other interactions that enhance its binding affinity to target proteins.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related compounds have shown their ability to act as antagonists for antiapoptotic proteins such as Bcl-2, which are often overexpressed in cancer cells. These compounds can sensitize cancer cells to chemotherapy by inhibiting these protective proteins, leading to increased apoptosis in tumor cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications on the pyridine ring and the presence of functional groups like amino and hydroxy can significantly influence the biological activity of the compound. For example, variations in the bromine substitution pattern on the pyridine ring can alter binding affinities and cytotoxic effects against specific cancer cell lines .

Case Studies

  • In Vitro Studies : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results demonstrated that the compound exhibited a dose-dependent inhibition of cell growth, particularly in cells with high levels of Bcl-2 expression .
  • Combination Therapy : Another investigation assessed the efficacy of this compound in combination with standard chemotherapy agents. The findings suggested that it could enhance the effectiveness of drugs like cisplatin by overcoming resistance mechanisms associated with Bcl-2 overexpression .

Properties

Molecular Formula

C10H13BrN2O3

Molecular Weight

289.13 g/mol

IUPAC Name

ethyl 2-amino-3-(6-bromopyridin-3-yl)-3-hydroxypropanoate

InChI

InChI=1S/C10H13BrN2O3/c1-2-16-10(15)8(12)9(14)6-3-4-7(11)13-5-6/h3-5,8-9,14H,2,12H2,1H3

InChI Key

FOOVRTCDHFJZRB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(C1=CN=C(C=C1)Br)O)N

Origin of Product

United States

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